Lipophilicity Advantage: Comparative LogP Analysis of 2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine vs. Non-tert-Butyl Analogs
2-tert-Butyl-6-chloroimidazo[1,2-a]pyridine demonstrates significantly elevated calculated lipophilicity (ACD/LogP = 3.68) compared to the unsubstituted imidazo[1,2-a]pyridine core (ACD/LogP ≈ 1.32) and the 6-chloro mono-substituted analog (ACD/LogP ≈ 2.09) . This LogP increase of 2.36 log units relative to the unsubstituted core translates to an approximately 230-fold higher predicted octanol-water partition coefficient, indicating substantially enhanced membrane permeability potential . For drug discovery applications, this LogP value falls within the optimal range (1–5) for oral bioavailability while providing the lipophilic character often required for CNS penetration or targeting intracellular protein-protein interactions [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.68 |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine: ACD/LogP ≈ 1.32; 6-Chloroimidazo[1,2-a]pyridine: ACD/LogP ≈ 2.09 |
| Quantified Difference | ΔLogP = +2.36 vs. unsubstituted core; ΔLogP = +1.59 vs. 6-chloro analog |
| Conditions | ACD/Labs Percepta Platform calculated values; comparative cross-database analysis using ChemSpider entries CSID:20572089, CSID:63840, and CSID:2041328 |
Why This Matters
Procurement of this specific analog enables access to a lipophilicity profile that matches the requirements for lead compounds targeting intracellular or CNS-accessible targets, a property not achievable with lower-LogP, non-tert-butyl analogs.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001;46(1-3):3-26. View Source
